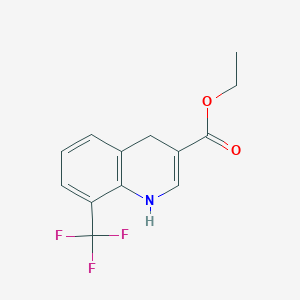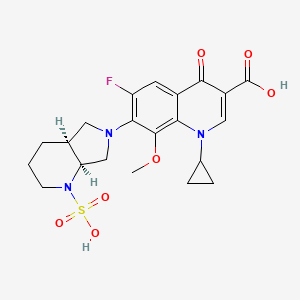
Moxifloxacina N-sulfato
Descripción general
Descripción
Moxifloxacin N-sulfate is a derivative of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections in many different parts of the body . It is also used to treat and prevent plague (including pneumonic and septicemic plague) . Moxifloxacin belongs to the class of medicines known as quinolone antibiotics .
Synthesis Analysis
Moxifloxacin N-sulfate is one of the main metabolites of moxifloxacin in phase II metabolism mediated by sulfotransferases . In one study, moxifloxacin was found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) which results in an orange-coloured product .Molecular Structure Analysis
The molecular formula of Moxifloxacin N-sulfate is C21H24FN3O7S . The InChI string and SMILES representation provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
Moxifloxacin N-sulfate is a product of phase II metabolism of moxifloxacin, mediated by sulfotransferases . It has been found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) to form an orange-coloured product .Physical And Chemical Properties Analysis
The molecular weight of Moxifloxacin N-sulfate is 481.5 g/mol . More detailed physical and chemical properties may be found in dedicated databases like PubChem .Aplicaciones Científicas De Investigación
Farmacocinética y Metabolismo de Fármacos
Moxifloxacina N-sulfato: es un metabolito significativo de la moxifloxacina, formado durante el metabolismo de fase II mediado por sulfotransferasas . Desempeña un papel crucial en los estudios farmacocinéticos, donde los investigadores desarrollan métodos para cuantificar su concentración en fluidos biológicos, como el plasma de rata. Esto ayuda a comprender las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco.
Desarrollo de Métodos Analíticos
Los químicos analíticos han desarrollado métodos de LC/MS/MS para determinar la this compound en plasma de rata, que son simples, rápidos y sensibles . Estos métodos son cruciales para garantizar la calidad y seguridad de los productos farmacéuticos mediante la medición precisa de las concentraciones de fármacos.
Espectrofluorimetría en el Análisis Farmacéutico
En el análisis espectrofluorimétrico, la this compound se utiliza para formar complejos binarios con reactivos como la eosina Y en tampón de acetato, lo que facilita la determinación de la moxifloxacina en preparaciones farmacéuticas y fluidos biológicos . Este enfoque ecológico es vital para el seguimiento no invasivo de fármacos y la gestión terapéutica de fármacos.
Estudios de Eliminación Bacteriana
El compuesto original de la this compound, la moxifloxacina, es conocido por su eficacia antibacteriana contra una amplia gama de patógenos . La investigación sobre el papel del metabolito en la eliminación bacteriana puede proporcionar información sobre el mecanismo de acción del fármaco y su posible uso en la terapia antibiótica dirigida.
Formulación de Fármacos y Métodos Clínicos
El desarrollo de métodos clínicos para formulaciones de fármacos a menudo implica el estudio de metabolitos como la this compound. Su cuantificación y análisis son esenciales para el diseño de formas de dosificación y para garantizar una entrega y eficacia consistentes del fármaco .
Estudios de Impacto Ambiental
El estudio de la this compound también se extiende a su impacto ambiental, particularmente en términos de su presencia en fluidos biológicos y sus posibles efectos en los ecosistemas. Los métodos analíticos se utilizan para monitorear y gestionar la huella ambiental de los productos farmacéuticos .
Mecanismo De Acción
Target of Action
Moxifloxacin N-sulfate primarily targets two essential bacterial enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of Moxifloxacin N-sulfate results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, Moxifloxacin N-sulfate prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication and transcription .
Biochemical Pathways
Moxifloxacin N-sulfate affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting topoisomerase II and IV, it disrupts the superhelical structure of DNA, which is essential for these processes . Additionally, Moxifloxacin N-sulfate has been found to inhibit cytokine-induced MAP kinase and NF-κB activation, as well as nitric oxide synthesis in a human respiratory epithelial cell line .
Pharmacokinetics
It has a distribution volume of 1.7 to 2.7 L/kg, with tissue concentrations often exceeding plasma concentrations in various tissues . Moxifloxacin N-sulfate is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in urine as unchanged drug and glucuronide conjugates, and in feces as unchanged drug and sulfate conjugates . The elimination half-life of a single dose is between 8 to 16 hours .
Result of Action
The molecular and cellular effects of Moxifloxacin N-sulfate’s action include the inhibition of bacterial growth and the killing of bacteria . By inhibiting the enzymes essential for bacterial DNA replication and transcription, it prevents the bacteria from multiplying, leading to their death . In addition, Moxifloxacin N-sulfate has been shown to rescue SMA-related molecular and phenotypical defects in muscle cells and motoneurons .
Action Environment
The action, efficacy, and stability of Moxifloxacin N-sulfate can be influenced by various environmental factors. For instance, acidic conditions are favorable for the degradation of Moxifloxacin N-sulfate . Certain substances such as HCO3-, HPO42-, Mn2+, and HA can inhibit its action . Furthermore, Moxifloxacin N-sulfate’s action can be affected by the presence of other drugs, as it is known to interact with numerous other medications .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .
Cellular Effects
Moxifloxacin N-sulfate, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .
Molecular Mechanism
The molecular mechanism of Moxifloxacin N-sulfate primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of Moxifloxacin N-sulfate .
Temporal Effects in Laboratory Settings
Moxifloxacin N-sulfate is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of Moxifloxacin N-sulfate is recovered in faeces .
Dosage Effects in Animal Models
Moxifloxacin, from which Moxifloxacin N-sulfate is derived, has been shown to be effective in treating various infections in animal models .
Metabolic Pathways
Moxifloxacin N-sulfate is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .
Transport and Distribution
Moxifloxacin N-sulfate, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .
Subcellular Localization
Given its distribution in various body tissues, it is likely that it is present in various cell types .
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZVFHCRCXNK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234080-64-9 | |
| Record name | Moxifloxacin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN 1-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?
A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify Moxifloxacin N-sulfate concentrations in rat plasma []. Key features include:
Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?
A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of Moxifloxacin N-sulfate in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



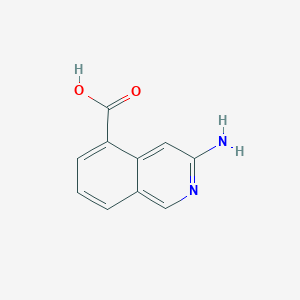
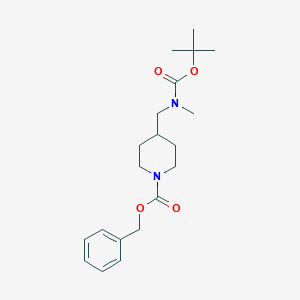
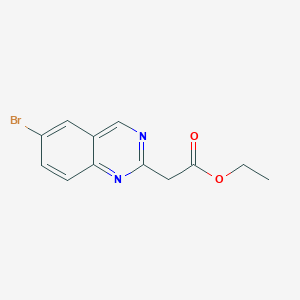

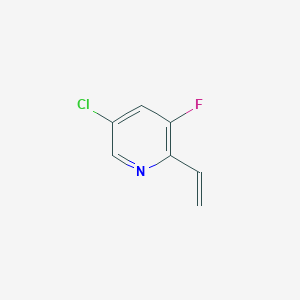
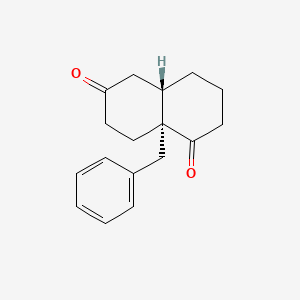
![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)
![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)
